molecular formula C13H11N3O2S B11597710 (5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11597710
M. Wt: 273.31 g/mol
InChI Key: HUHWDCYINUZOJZ-XFFZJAGNSA-N
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Description

(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst. The reaction proceeds through a free radical mechanism, leading to the formation of the desired thiazolo[3,2-b][1,2,4]triazole derivatives in excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of sustainable irradiation and water as a solvent, are likely to be employed to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzylidene group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylidene group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-b][1,2,4]triazole derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-b][1,2,4]triazole compounds .

Scientific Research Applications

(5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo regioselective synthesis under mild conditions further distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

(5Z)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C13H11N3O2S/c1-2-18-10-6-4-3-5-9(10)7-11-12(17)16-13(19-11)14-8-15-16/h3-8H,2H2,1H3/b11-7-

InChI Key

HUHWDCYINUZOJZ-XFFZJAGNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC=N3)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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